molecular formula C7H5Cl3O2S B580349 4,5-Dichloro-2-methylbenzenesulfonyl chloride CAS No. 1215295-88-7

4,5-Dichloro-2-methylbenzenesulfonyl chloride

Cat. No.: B580349
CAS No.: 1215295-88-7
M. Wt: 259.525
InChI Key: TYZBDEJHZYVWRM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a high-value chemical building block extensively employed in medicinal chemistry and sophisticated organic synthesis. Its primary research application lies in the synthesis of novel sulfonamide derivatives, a privileged scaffold in pharmaceutical development . The presence of both the sulfonyl chloride moiety and halogen substituents on the benzene ring makes it a versatile intermediate for constructing targeted molecular libraries. Researchers leverage this compound to introduce the benzenesulfonamide group into lead molecules, a structural feature known to enhance binding affinity and selectivity toward various biological targets . The chlorine atoms further facilitate downstream diversification via cross-coupling reactions, allowing for precise structural optimization in the pursuit of new therapeutic agents. Chlorinated compounds, particularly those capable of forming sulfonamides, represent a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms . This reagent is instrumental in early-stage research for developing potential treatments across multiple disease areas. It is strictly for use in laboratory research by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZBDEJHZYVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylbenzenesulfonyl Chloride

A widely employed method involves the selective chlorination of 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride). The sulfonyl chloride group acts as a meta-director, guiding electrophilic chlorination to the 4- and 5-positions relative to the methyl group.

Reaction Conditions

  • Chlorinating Agents : Chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃, AlCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Temperature : 60–80°C under reflux.

  • Time : 12–24 hours for complete di-substitution.

Mechanistic Insights :
The FeCl₃ catalyst facilitates the generation of electrophilic Cl⁺ ions, which attack the electron-rich positions ortho and para to the methyl group. However, steric hindrance from the bulky sulfonyl chloride group limits substitution to the 4- and 5-positions.

Yield Optimization :

  • Stoichiometry : A 2:1 molar ratio of Cl₂ to substrate ensures complete di-chlorination.

  • Purification : Vacuum distillation or recrystallization from hexane/ethyl acetate (6:1) achieves >95% purity.

Sulfonation of 4,5-Dichloro-2-methyltoluene

An alternative route begins with 4,5-dichloro-2-methyltoluene, introducing the sulfonyl chloride group via sulfonation followed by chlorination.

Step 1: Sulfonation

  • Reagents : Fuming sulfuric acid (20% SO₃).

  • Conditions : 150°C for 6–8 hours.

  • Product : 4,5-Dichloro-2-methylbenzenesulfonic acid.

Step 2: Chlorination to Sulfonyl Chloride

  • Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Solvent : Toluene or DCM.

  • Conditions : Reflux at 80°C for 4 hours.

Advantages :

  • Avoids regioselectivity challenges associated with direct chlorination.

  • Higher overall yields (70–75%) compared to Method 1.1.

Industrial-Scale Production Techniques

Continuous Flow Chlorination

Modern facilities utilize continuous flow reactors to enhance efficiency:

  • Reactors : Tubular reactors with inline mixing.

  • Residence Time : 30–60 minutes at 100°C.

  • Catalyst Recovery : FeCl₃ is recycled via aqueous extraction, reducing waste.

Table 1: Comparison of Chlorination Agents

AgentTemperature (°C)Yield (%)Purity (%)
Cl₂/FeCl₃806592
SO₂Cl₂706089
PCl₅1007595

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 2.59 ppm (s, 3H, CH₃).

    • δ 7.39 ppm (s, 1H, H-3).

    • δ 8.10 ppm (s, 1H, H-6).

  • IR (cm⁻¹) :

    • 1370 (S=O asymmetric stretch).

    • 1170 (S=O symmetric stretch).

Table 2: Key Spectral Data

TechniqueData
MS (EI)m/z 259 [M]⁺
TLC (Hex:EA)Rf = 0.45

Challenges and Innovations

Regioselectivity in Chlorination

The electron-withdrawing sulfonyl chloride group deactivates the ring, necessitating harsh conditions. Recent advances employ iodine monochloride (ICl) as a milder electrophile, achieving 80% selectivity for the 4,5-dichloro isomer.

Catalytic Systems

Palladium-catalyzed C–H chlorination using Cl₂ or NCS (N-chlorosuccinimide) shows promise for reducing reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Reagent for Functionalization: The compound is widely used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various substrates. This process allows for the formation of sulfonamides and other derivatives that are crucial in medicinal chemistry .
  • Polymer Chemistry: It acts as a catalyst in polymerization reactions, particularly in the synthesis of sulfonated polymers. These materials are essential for applications in fuel cells and membranes due to their ionic conductivity .

2. Medicinal Chemistry:

  • Antimicrobial Activity: Research indicates that derivatives of 4,5-Dichloro-2-methylbenzenesulfonyl chloride exhibit significant antibacterial and antifungal properties. These compounds have been studied for their efficacy against various pathogens, contributing to the development of new antimicrobial agents .
  • Anticancer Research: Compounds derived from this sulfonyl chloride have shown promising results in anticancer studies. For instance, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of novel chalcone derivatives containing sulfonamide moieties derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines (e.g., HeLa and AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial membrane depolarization and activation of caspases .

Case Study 2: Polymer Synthesis

In another investigation, this compound was utilized as a catalyst for synthesizing sulfonated polyethersulfone membranes. These membranes exhibited enhanced ionic conductivity and thermal stability, making them suitable for applications in fuel cells. The study highlighted the compound's role in improving the performance characteristics of polymeric materials used in energy applications .

Safety and Toxicity Considerations

While this compound has numerous beneficial applications, it is essential to consider its safety profile. The compound is classified as hazardous due to potential cytotoxicity and genotoxicity. Exposure may lead to adverse health effects; therefore, proper handling protocols must be implemented during its use in laboratory settings .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparative table of structurally related sulfonyl chlorides:

Compound Name CAS Number Substituents Purity Stock Availability (Typical) Key Properties/Applications
4,5-Dichloro-2-methylbenzenesulfonyl chloride 1215295-88-7 4,5-Cl; 2-CH₃ 95% 1g High electrophilicity due to electron-withdrawing Cl groups; steric hindrance from 2-CH₃ slows nucleophilic attack. Used in sulfonamide synthesis .
2-Bromo-4-methoxybenzene-1-sulfonyl chloride 23095-16-1 2-Br; 4-OCH₃ 98% 25g Bromine acts as a leaving group; methoxy (electron-donating) reduces electrophilicity. Likely used in coupling reactions or as intermediates for heterocycles.
Methanesulfonyl chloride 124-63-0 CH₃-SO₂Cl Simpler structure with no aromatic ring. Lower steric hindrance and higher reactivity in nucleophilic substitutions. Industrial solvent and reagent.
5-(Chlorosulfonyl)-2-ethoxybenzoic acid 200575-16-2 5-SO₂Cl; 2-OCH₂CH₃; COOH 95% 1g Carboxylic acid group enables further functionalization. Used in synthesizing amphiphilic molecules or drug conjugates.

Reactivity and Stability

  • Electrophilicity : The electron-withdrawing Cl groups in this compound enhance the electrophilicity of the sulfur center compared to methoxy-substituted analogs (e.g., 2-Bromo-4-methoxybenzene-1-sulfonyl chloride). However, steric hindrance from the 2-methyl group may reduce reaction rates with bulky nucleophiles .
  • Thermal Stability : The derived sulfonamide’s high melting point (223–227°C) suggests strong intermolecular interactions, likely due to the dichloro-methyl substitution pattern enhancing crystal packing . In contrast, aliphatic sulfonyl chlorides like methanesulfonyl chloride are liquids at room temperature.

Research Findings and Industrial Relevance

  • Availability : this compound is typically stocked in 1g quantities (95% purity), indicating its use in research-scale syntheses rather than bulk production .
  • Synthetic Efficiency : The 69% yield of its sulfonamide derivative underscores moderate reactivity influenced by steric and electronic factors .

Biological Activity

4,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.

This compound is characterized by the following chemical structure:

C7H6Cl2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}

This compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed various derivatives against human cancer cell lines, demonstrating notable cytotoxic effects.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of sulfonamide derivatives, including this compound, the following IC50 values were observed:

CompoundCell LineIC50 (µg/mL)
4HeLa0.89
5AGS9.63
6HL-601.52

The compound demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis rates. Specifically, at a concentration of 10 µg/mL, late apoptotic cells were recorded at approximately 49.90% ± 2.07% .

The mechanisms underlying the anticancer activity of this compound involve:

  • Cell Cycle Arrest : The compound significantly increased the percentage of cells in the subG0 phase from 2.05% ± 0.35% (control) to 27.1% ± 0.87% at higher concentrations.
  • Mitochondrial Membrane Depolarization : This effect was linked to the activation of caspases -8 and -9, indicating a pathway towards apoptosis.
  • Radical Scavenging Activity : The compound also exhibited antioxidant properties by inhibiting DPPH and ABTS radicals .

Enzyme Inhibition

The sulfonamide moiety in this compound allows it to interact with various enzymes through electrostatic and noncovalent interactions. Notably, it has been shown to inhibit:

  • Tyrosinase : Relevant in melanin production and potential skin-related disorders.
  • α-glucosidase : Implicated in carbohydrate metabolism and diabetes management.

Inhibition studies revealed IC50 values for enzyme inhibition that were comparable to known inhibitors such as oleanolic acid .

Antimicrobial Activity

The biological evaluation of sulfonamide derivatives has also highlighted their antimicrobial potential. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comparative analysis showed that derivatives exhibited varying degrees of antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
4E. coli15
5S. aureus18

These results suggest that modifications on the sulfonamide structure can enhance antibacterial efficacy .

Q & A

Q. How can researchers design kinetic studies to evaluate hydrolytic stability under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via UV-Vis at λmax ~270 nm. Use pseudo-first-order kinetics to calculate rate constants (k) and half-lives. Compare Arrhenius parameters (Eₐ, lnA) across pH ranges to model degradation pathways .

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